molecular formula C7H16N2 B1611959 N-Ethylpiperidin-4-amine CAS No. 62751-62-6

N-Ethylpiperidin-4-amine

Cat. No.: B1611959
CAS No.: 62751-62-6
M. Wt: 128.22 g/mol
InChI Key: VARJMVYCDHQKCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-Ethylpiperidin-4-amine” can be analyzed using various techniques such as X-ray crystallography , NMR data analysis , and 3D visualization programs like VESTA .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be evaluated using molecular dynamics simulations .

Scientific Research Applications

  • Synthetic Chemistry and Organic Synthesis : A study describes the enantiospecific synthesis of a compound closely related to N-Ethylpiperidin-4-amine, indicating its importance in synthetic chemistry, particularly for creating specific molecular configurations (Reilly, Anthony, & Gallagher, 2003).

  • Inhibition of Nitrosation : Research on the nitrosation of various piperidines, including those structurally similar to this compound, has been conducted. This study highlights the potential of these compounds in blocking the formation of N-nitroso compounds, which is significant in understanding chemical reactions and potentially in pharmaceuticals (González-Mancebo, Calle, García-Santos, & Casado, 1997).

  • PAF-Receptor Antagonists : A paper discusses the synthesis of 4-aminopiperidines, structurally similar to this compound, as PAF-receptor antagonists. This has implications for their potential use in medicinal chemistry (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).

  • Oxidation Reactions : Another study explores the oxidation of cyclic amines, including compounds similar to this compound, by molybdenum(II) and tungsten(II) halocarbonyls. This research is essential in understanding complex chemical processes and their applications in various industries (Muriithi, Onindo, Mbuvi, & Andala, 2013).

  • Carbon Capture Applications : A study highlights the use of N-Ethylpiperidine in improving the energy efficiency of post-combustion carbon capture (PCC) processes. This indicates its potential role in environmental technology and sustainability (Zhang, Qiao, & Agar, 2012).

  • Antimicrobial Activity : Research on the modification of materials with a compound structurally similar to this compound demonstrates antimicrobial properties. This can be significant in developing new materials for medical and water treatment applications (Barnes, Liang, Worley, Lee, Broughton, & Huang, 2007).

Safety and Hazards

The safety data sheet for “N-Ethylpiperidin-4-amine” indicates that it should be used only for research and development under the supervision of a technically qualified individual .

Properties

IUPAC Name

N-ethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-7-3-5-8-6-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARJMVYCDHQKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593238
Record name N-Ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62751-62-6
Record name N-Ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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